N-Ethyl-N-methoxypyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methoxypyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of an ethyl group, a methoxy group, and an amine group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methoxypyrrolidin-3-amine typically involves the reaction of pyrrolidine with ethyl and methoxy substituents under controlled conditions. One common method involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a reagent for N-ethylation . The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like 1,4-dioxane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. Microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methoxypyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyrrolidine compounds.
Scientific Research Applications
N-Ethyl-N-methoxypyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The presence of the pyrrolidine ring enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrolidine: Similar in structure but lacks the ethyl and methoxy groups.
N-Ethylpyrrolidine: Similar but lacks the methoxy group.
N-Methoxypyrrolidine: Similar but lacks the ethyl group.
Uniqueness
N-Ethyl-N-methoxypyrrolidin-3-amine is unique due to the presence of both ethyl and methoxy groups, which enhance its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-ethyl-N-methoxypyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2O/c1-3-9(10-2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
SPJPLZDPHXIPQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.